molecular formula C16H14ClNO B1451337 trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole CAS No. 128915-56-0

trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole

Cat. No. B1451337
CAS RN: 128915-56-0
M. Wt: 271.74 g/mol
InChI Key: DQUCRGAOGUQHJQ-ZIAGYGMSSA-N
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Description

This compound, also known as Org 5222, is a potential antipsychotic compound . It has a molecular formula of C17H16ClNO .


Synthesis Analysis

The synthesis of Org 5222 has been achieved through several methods. One method involved a base-catalyzed exchange with tritiated water of an amide precursor. Another method used a catalytic reductive dehalogenation .


Molecular Structure Analysis

The molecular structure of Org 5222 has been studied using various spectroscopic techniques including UV, IR, NMR, and mass spectrometry .


Chemical Reactions Analysis

Org 5222 has been labelled with 3H, 14C, and 36Cl for various studies . The compound has shown stability with respect to heat, and only slight degradation was observed at high temperature or after exposure to light .


Physical And Chemical Properties Analysis

The physico-chemical properties of Org 5222 have been studied extensively. It has a boiling point of 357.9°C at 760 mmHg and a density of 1.231g/cm3 . Its spectra (UV, IR, NMR, mass), X-ray analysis, thermal properties, solubilities, and partition coefficient have been analyzed .

Scientific Research Applications

Mechanism of Action

Org 5222 has dopamine D2 antagonistic and negligible anticholinergic properties of the classical neuroleptic haloperidol. In addition, it combines the strong antiserotonergic and antihistaminergic properties of chlorpromazine and clozapine with the potent dopamine D-1 antagonistic properties of Sch 23390 .

Future Directions

Given its promising pharmacological profile, Org 5222 warrants clinical testing in psychotic patients . Further studies are needed to fully understand its safety profile and therapeutic potential.

properties

IUPAC Name

(2S,6S)-9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c17-10-5-6-16-12(7-10)14-9-18-8-13(14)11-3-1-2-4-15(11)19-16/h1-7,13-14,18H,8-9H2/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUCRGAOGUQHJQ-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H](CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659520
Record name (3aS,12bS)-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethylasenapine

CAS RN

128915-56-0
Record name 1H-Dibenz(2,3:6,7)oxepino(4,5-C)pyrrole, 5-chloro-2,3,3a,12b-tetrahydro-, (3aR,12bR)-rel-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128915560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3aS,12bS)-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-DIBENZ(2,3:6,7)OXEPINO(4,5-C)PYRROLE, 5-CHLORO-2,3,3A,12B-TETRAHYDRO-, (3AR,12BR)-REL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH4FCX9R0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole
Reactant of Route 2
trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole
Reactant of Route 3
trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole
Reactant of Route 4
trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole
Reactant of Route 5
trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole
Reactant of Route 6
trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole

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